molecular formula C16H18ClIO2 B12811612 1-Iodo-2,3,4,5-tetramethylbenzene;2-methylfuran-3-carbonyl chloride

1-Iodo-2,3,4,5-tetramethylbenzene;2-methylfuran-3-carbonyl chloride

Cat. No.: B12811612
M. Wt: 404.67 g/mol
InChI Key: BFRLMSBYTLOAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-2,3,4,5-tetramethylbenzene: and 2-methylfuran-3-carbonyl chloride are two distinct organic compounds. 1-Iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with an iodine atom attached to a benzene ring substituted with four methyl groups. 2-methylfuran-3-carbonyl chloride is a furan derivative with a carbonyl chloride group attached to the third position of the furan ring and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-2,3,4,5-tetramethylbenzene: can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene. This process typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the desired position .

2-methylfuran-3-carbonyl chloride: is prepared by reacting 2-methylfuran with phosgene (carbonyl chloride). The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-2,3,4,5-tetramethylbenzene: undergoes various types of reactions, including:

2-methylfuran-3-carbonyl chloride: primarily undergoes:

    Nucleophilic Acyl Substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylfuran-3-carboxylic acid.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Iodo-2,3,4,5-tetramethylbenzene: is used in:

2-methylfuran-3-carbonyl chloride: finds applications in:

    Pharmaceuticals: As a building block in the synthesis of various drugs and bioactive molecules.

    Agriculture: In the synthesis of agrochemicals such as pesticides and herbicides.

Mechanism of Action

The mechanism of action for these compounds depends on their specific applications:

Comparison with Similar Compounds

1-Iodo-2,3,4,5-tetramethylbenzene: can be compared with other iodinated aromatic compounds such as:

    Iodobenzene: Lacks the methyl groups, making it less sterically hindered and more reactive in substitution reactions.

    2-Iodo-1,3,4,5-tetramethylbenzene: Similar structure but with the iodine atom in a different position, affecting its reactivity and the types of reactions it undergoes.

2-methylfuran-3-carbonyl chloride: can be compared with:

    Furan-2-carbonyl chloride: Lacks the methyl group, making it less sterically hindered and more reactive.

    2-methylfuran-2-carbonyl chloride: Similar structure but with the carbonyl chloride group in a different position, affecting its reactivity.

Properties

Molecular Formula

C16H18ClIO2

Molecular Weight

404.67 g/mol

IUPAC Name

1-iodo-2,3,4,5-tetramethylbenzene;2-methylfuran-3-carbonyl chloride

InChI

InChI=1S/C10H13I.C6H5ClO2/c1-6-5-10(11)9(4)8(3)7(6)2;1-4-5(6(7)8)2-3-9-4/h5H,1-4H3;2-3H,1H3

InChI Key

BFRLMSBYTLOAHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)I.CC1=C(C=CO1)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.